molecular formula C10H16S2 B2913960 2-(Hexylthio)thiophene CAS No. 6911-41-7

2-(Hexylthio)thiophene

Cat. No. B2913960
CAS RN: 6911-41-7
M. Wt: 200.36
InChI Key: JQTDBXKCLAEDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hexylthio)thiophene is an organic compound with the chemical formula C10H17SS. It is a thiophene derivative that has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biosensors.

Mechanism of Action

The mechanism of action of 2-(Hexylthio)thiophene is not well understood. However, it is believed to interact with biological molecules, such as proteins and nucleic acids, through non-covalent interactions, such as hydrogen bonding and van der Waals forces.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been reported to exhibit low toxicity in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

The advantages of 2-(Hexylthio)thiophene for lab experiments include its ease of synthesis, high purity, and low toxicity. However, its limitations include its low solubility in common organic solvents, which can make it difficult to handle and characterize.

Future Directions

The future directions for research on 2-(Hexylthio)thiophene include the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields, including organic electronics, optoelectronics, and biosensors. Additionally, the development of functionalized derivatives of this compound may provide new opportunities for the detection of biomolecules and the fabrication of new materials for various applications.

Synthesis Methods

The synthesis of 2-(Hexylthio)thiophene can be achieved by various methods, including the Horner-Wadsworth-Emmons reaction, the Suzuki-Miyaura coupling reaction, and the Stille coupling reaction. The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate ester with an aldehyde or ketone, followed by the elimination of a trialkylphosphine oxide. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of an aryl or vinyl stannane with an aryl or vinyl halide in the presence of a palladium catalyst.

Scientific Research Applications

2-(Hexylthio)thiophene has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biosensors. In organic electronics, it has been used as a building block for the synthesis of conjugated polymers, which have been used in the fabrication of organic field-effect transistors and organic photovoltaic devices. In optoelectronics, it has been used as a sensitizer in dye-sensitized solar cells, which have the potential to provide a low-cost and environmentally friendly alternative to conventional silicon-based solar cells. In biosensors, it has been used as a functionalized material for the detection of biomolecules, such as glucose and cholesterol.

properties

IUPAC Name

2-hexylsulfanylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16S2/c1-2-3-4-5-8-11-10-7-6-9-12-10/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTDBXKCLAEDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=CC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.